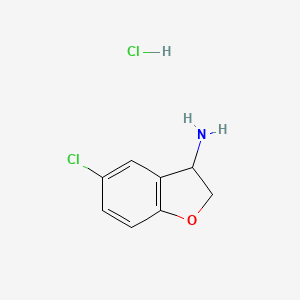

5-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-chloro-2,3-dihydro-1-benzofuran-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO.ClH/c9-5-1-2-8-6(3-5)7(10)4-11-8;/h1-3,7H,4,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYQLHGNVIKNTDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(O1)C=CC(=C2)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00696189 | |

| Record name | 5-Chloro-2,3-dihydro-1-benzofuran-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00696189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

669-45-4 | |

| Record name | 5-Chloro-2,3-dihydro-1-benzofuran-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00696189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 669-45-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride synthesis pathway

An In-Depth Technical Guide to the Synthesis of 5-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The 2,3-dihydrobenzofuran scaffold is a privileged structure found in a variety of biologically active molecules and natural products.[1] The specific substitution pattern of this compound, with a chlorine atom on the aromatic ring and an amine group on the dihydrofuran ring, makes it a versatile intermediate for the synthesis of more complex pharmaceutical agents. This guide provides a comprehensive overview of a viable synthetic pathway to this compound, detailing the underlying chemical principles, experimental protocols, and key considerations for researchers in the field.

Retrosynthetic Analysis

A logical retrosynthetic approach to this compound suggests that the target molecule can be derived from a key intermediate, 3-azido-5-chloro-2,3-dihydrobenzofuran. The amine can be formed via the reduction of the azide, a reliable and high-yielding transformation. The azido group, in turn, can be introduced via nucleophilic substitution on a suitable precursor. This retrosynthetic strategy is outlined in the diagram below.

Caption: Retrosynthetic analysis of the target compound.

Core Synthetic Pathway

The forward synthesis of this compound can be efficiently achieved in a multi-step sequence starting from a substituted phenol. A plausible and referenced pathway involves the formation of the dihydrobenzofuran ring, followed by functionalization. An alternative, more direct route starts from a pre-functionalized dihydrobenzofuran derivative. Here, we focus on a pathway that leverages a known transformation from an azide precursor.

Step 1: Synthesis of 3-Azido-5-chloro-2,3-dihydrobenzofuran

The introduction of the azide functionality at the 3-position of the 5-chloro-2,3-dihydrobenzofuran skeleton is a critical step. While the direct synthesis of this starting material is not fully detailed in the provided search results, it is presented as the immediate precursor to the target amine. The synthesis of similar 2,3-dihydrobenzofuran systems often involves the cyclization of appropriately substituted phenols.[2][3] For the purpose of this guide, we will consider 3-azido-5-chloro-2,3-dihydrobenzofuran as a key intermediate that can be obtained through specialized synthetic procedures.

Step 2: Reduction of the Azide to the Amine

The conversion of the azide to the primary amine is a robust and widely used transformation in organic synthesis. The Staudinger reduction, which employs a phosphine such as triphenylphosphine followed by hydrolysis, is a mild and effective method.[4]

Mechanism: The reaction proceeds through the formation of a phosphazide intermediate from the reaction of the azide with triphenylphosphine. This intermediate then loses dinitrogen gas to form an aza-ylide. Subsequent hydrolysis of the aza-ylide yields the primary amine and triphenylphosphine oxide as a byproduct. The choice of triphenylphosphine is strategic due to its high affinity for nitrogen and the stability of the resulting phosphine oxide, which drives the reaction to completion.

Step 3: Formation of the Hydrochloride Salt

The final step is the conversion of the free amine to its hydrochloride salt. This is typically achieved by treating a solution of the amine with hydrochloric acid. The salt form often has improved stability, crystallinity, and handling properties compared to the free base, which is advantageous for purification and storage.

Experimental Protocol

The following protocol is based on a referenced procedure for the synthesis of this compound from its azide precursor.[4]

Synthesis of this compound from 3-Azido-5-chloro-2,3-dihydrobenzofuran

-

Reaction Setup: To a solution of 3-azido-5-chloro-2,3-dihydrobenzofuran (1.0 eq) in tetrahydrofuran (THF), add water (approximately 10 eq) and triphenylphosphine (3.0 eq).

-

Reaction Conditions: The reaction mixture is stirred at 50°C overnight. The elevated temperature facilitates the reaction between the azide and triphenylphosphine.

-

Workup and Isolation: After cooling to room temperature, the reaction mixture is diluted with diethyl ether (Et₂O). The addition of a non-polar solvent like diethyl ether often helps in the precipitation of the product or aids in the subsequent extraction process. The hydrochloride salt can then be precipitated by the addition of ethereal HCl or by other standard methods.

-

Purification: The resulting solid, this compound, can be collected by filtration and washed with a suitable solvent to remove impurities.

Data Summary

The following table summarizes the key reactants and products in the final step of the synthesis.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 3-Azido-5-chloro-2,3-dihydrobenzofuran | C₈H₆ClN₃O | 195.61 | Reactant |

| Triphenylphosphine | C₁₈H₁₅P | 262.29 | Reagent |

| This compound | C₈H₉Cl₂NO | 206.07 | Product |

Forward Synthesis Workflow

The diagram below illustrates the forward synthesis from the key azide intermediate to the final hydrochloride salt.

Caption: Forward synthesis of the target compound.

Conclusion

The synthesis of this compound is a multi-step process that can be reliably achieved through the reduction of an azide precursor. The Staudinger reduction offers a mild and efficient method for the key transformation from the azide to the amine. The subsequent formation of the hydrochloride salt provides a stable and easily handled final product. This guide provides a foundational understanding of a viable synthetic route, which can be adapted and optimized by researchers in the field of drug discovery and development.

References

- 5-CHLORO-2,3-DIHYDRO-BENZOFURAN-3-YLAMINE HYDROCHLORIDE synthesis.

- 2,3-Dihydrobenzofuran synthesis - Organic Chemistry Portal.

- Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC - NIH.

- Synthesis of 2,3‐dihydrobenzofuran derivatives. - ResearchGate.

- Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds | ACS Combinatorial Science.

- CN105294620A - Synthetic method for 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid - Google Patents.

- Construction of Three-Dimensional Covalent Organic Frameworks for Photocatalytic Synthesis of 2,3-Dihydrobenzofuran Derivatives | Journal of the American Chemical Society.

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 5-Chloro-2,3-dihydrobenzofuran-3-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 5-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride, a key intermediate in pharmaceutical synthesis. Recognizing the current limitations in publicly available experimental data for this specific compound, this guide synthesizes known information and supplements it with comparative data from closely related analogues. The following sections detail the molecular structure, expected physicochemical characteristics, and established analytical methodologies relevant to its characterization. This approach is designed to offer researchers and drug development professionals a robust framework for handling, analyzing, and utilizing this compound in their work.

Introduction: The Significance of Substituted Dihydrobenzofurans

The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active molecules. The introduction of various substituents onto this core structure allows for the fine-tuning of a compound's pharmacological and pharmacokinetic properties. This compound serves as a critical building block in the synthesis of more complex pharmaceutical agents. Its hydrochloride salt form is intended to enhance stability and solubility, crucial attributes for consistent and reliable use in further chemical reactions. Given its role as a precursor, a thorough understanding of its physicochemical properties is paramount for process optimization, quality control, and the successful development of downstream products.

Molecular and Physicochemical Profile

Core Molecular Attributes

A summary of the fundamental molecular properties is presented in Table 1.

| Property | Value | Source |

| Chemical Name | This compound | - |

| Stereochemistry | Often supplied as a racemate; specific stereoisomers like (S)-5-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride are also available. | |

| CAS Number | 669-45-4 | [1] |

| Molecular Formula | C₈H₉Cl₂NO | - |

| Molecular Weight | 206.07 g/mol | - |

| Chemical Structure |  |

Physicochemical Properties: Knowns and Inferences

The physicochemical properties of an active pharmaceutical ingredient (API) or intermediate are critical for its development. Below is a summary of the available and inferred properties for this compound.

| Property | Value/Observation | Discussion |

| Melting Point | Not explicitly reported. | The melting point of a related compound, 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid, is 242 °C (with decomposition). While not directly comparable due to the presence of a carboxylic acid group, it suggests that the core benzofuran structure can have a relatively high melting point. For amine hydrochlorides, the melting point is generally a sharp range and is a key indicator of purity. |

| Solubility | Reported as having "moderate" solubility in polar solvents. | The hydrochloride salt form is specifically designed to improve aqueous solubility. For practical laboratory use, solubility in common organic solvents such as methanol, ethanol, and DMSO would be expected to be sufficient for creating stock solutions for reactions or analysis. |

| pKa | Not experimentally determined. | The pKa of the conjugate acid of the amine is a critical parameter influencing its behavior in different pH environments. Aromatic amines typically have pKa values in the low single digits. Potentiometric titration is a standard method for determining the pKa of amines.[2][3][4] |

Synthesis and Stability Considerations

The synthesis of this compound typically involves a multi-step process that may include cyclization to form the dihydrobenzofuran ring, followed by chlorination and amination. The final step is the formation of the hydrochloride salt to improve the compound's stability and handling characteristics.

The stability of the hydrochloride salt is generally good under standard laboratory conditions. However, as with many amine salts, it is advisable to store the compound in a cool, dry place, protected from light and moisture to prevent degradation.

Analytical Methodologies: A Framework for Characterization

Robust analytical methods are essential for confirming the identity, purity, and other critical quality attributes of this compound. While specific published methods for this exact compound are scarce, established protocols for similar benzofuran derivatives provide a strong foundation for method development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural elucidation. Both ¹H and ¹³C NMR would be essential for confirming the identity and purity of the compound.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the protons on the dihydrofuran ring, and the amine proton. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing chloro substituent.

-

¹³C NMR: The carbon NMR will provide information on the number of unique carbon atoms and their chemical environment, further confirming the molecular structure.

A general workflow for NMR analysis is depicted below:

Sources

An In-depth Technical Guide to 5-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride: A Key Intermediate in Modern Drug Discovery

This guide provides a comprehensive technical overview of 5-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride, a heterocyclic building block of significant interest to researchers and professionals in drug development. We will delve into its chemical identity, synthesis, properties, and applications, offering field-proven insights to support your research and development endeavors.

Core Identification: CAS Number and IUPAC Nomenclature

Correctly identifying a chemical compound is the cornerstone of scientific research and development. This compound is identified by the following:

| Identifier | Value |

| CAS Number | 669-45-4[1] |

| IUPAC Name | 5-chloro-2,3-dihydro-1-benzofuran-3-amine hydrochloride |

| Molecular Formula | C₈H₉Cl₂NO |

| SMILES | NC1COC2=CC=C(Cl)C=C12.[H]Cl[1] |

The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, which is often advantageous for its use in subsequent chemical reactions and for handling.[2]

Synthesis and Mechanistic Insights

The synthesis of this compound typically involves a multi-step process. While specific industrial-scale protocols are often proprietary, a logical and commonly employed synthetic strategy can be inferred from the broader literature on dihydrobenzofuran synthesis.[3] The general approach involves the formation of the dihydrobenzofuran core, followed by functional group manipulations to introduce the amine and subsequent salt formation.

A plausible synthetic workflow is outlined below:

Caption: A generalized synthetic workflow for this compound.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative example based on established chemical transformations for similar structures.

Step 1: Synthesis of 5-Chloro-2,3-dihydro-1-benzofuran

A common starting point is the cyclization of a suitably substituted phenol. For instance, a rhodium-catalyzed C-H activation and carbooxygenation of a phenoxyacetamide with a diene can construct the dihydrobenzofuran ring system.[3] Alternatively, direct chlorination of 2,3-dihydrobenzofuran using a reagent like N-chlorosuccinimide can be employed.[4]

Step 2: Introduction of an Amine Precursor at the 3-position

Once the 5-chloro-2,3-dihydrobenzofuran core is obtained, a functional group that can be converted to an amine is introduced at the 3-position. This can be achieved through various methods, such as oxidation to the corresponding 3-one followed by reductive amination.

Step 3: Formation of the Amine

The amine precursor is then converted to the primary amine. For example, an oxime or an amide can be reduced using standard reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Step 4: Hydrochloride Salt Formation

The final step involves the formation of the hydrochloride salt. This is typically achieved by dissolving the free base, 5-chloro-2,3-dihydrobenzofuran-3-amine, in a suitable organic solvent (e.g., diethyl ether, isopropanol) and treating it with a solution of hydrogen chloride in the same or a compatible solvent. The hydrochloride salt then precipitates out of the solution and can be collected by filtration.[2]

Physicochemical Properties

Detailed experimental data for this compound is not extensively published. However, we can summarize the known properties and infer others from closely related compounds.

| Property | Value/Information |

| Appearance | Likely a solid, given it is a salt. |

| Molecular Weight | 206.07 g/mol |

| Solubility | Expected to have moderate solubility in polar solvents.[2] |

| Stability | The hydrochloride salt form suggests good stability under standard storage conditions.[2] |

Applications in Drug Discovery and Development

This compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.

Key Application Areas:

-

Pharmaceutical Intermediate: This compound is primarily used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).[2] Its unique structure allows for diverse chemical modifications to explore structure-activity relationships.

-

Antimicrobial Agents: Derivatives of 5-Chloro-2,3-dihydrobenzofuran-3-amine have shown potential antimicrobial properties, making this a scaffold of interest for the development of new antibacterial agents.[2]

-

Neurological Disorders: Structurally related compounds have been investigated for their effects on neurotransmitter systems, suggesting potential applications in treating neurological conditions.

While a direct link to a marketed drug is not readily apparent from the search results, its role as an intermediate in the synthesis of prucalopride, a drug for chronic constipation, for the closely related compound 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid highlights the importance of this chemical class in drug development.[5]

Analytical Characterization

Ensuring the purity and identity of this compound is critical. A combination of analytical techniques should be employed for its characterization.

Recommended Analytical Workflow:

Caption: A typical analytical workflow for the characterization of this compound.

Key Analytical Techniques:

-

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are the primary methods for assessing the purity of the compound. A suitable reversed-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would be appropriate.

-

Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique provides confirmation of the molecular weight of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure of the molecule and confirming the position of the chloro and amino substituents. For similar compounds, NMR data has been published and can serve as a reference.[6]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: This technique can be used to identify the presence of key functional groups, such as the amine (N-H stretching) and the ether (C-O-C stretching) moieties.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound was not found, information from related compounds suggests that it should be handled with care.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or in a chemical fume hood.

-

Avoid Contact: Avoid contact with skin, eyes, and clothing.

-

Inhalation: Avoid breathing dust or vapors.

-

Ingestion: Do not ingest.

Based on the SDS for similar amino-dihydrobenzofuran derivatives, potential hazards may include skin, eye, and respiratory irritation.[7]

Conclusion

This compound is a key chemical intermediate with significant potential in drug discovery and development. Its well-defined structure and versatile reactivity make it an attractive starting point for the synthesis of novel therapeutic agents. This guide has provided a comprehensive overview of its identification, synthesis, properties, applications, and handling, empowering researchers and scientists to effectively utilize this compound in their R&D programs.

References

-

PubChem. 5-Chloro-2,3-dihydro-1-benzofuran. [Link]

- Google Patents. CN105294620A - Synthetic method for 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid.

- Google Patents. CN104016949A - Method for synthesizing 4-amino-5-chloro-2,3-dihydro benzofuran-7-carboxylic acid.

-

Organic Chemistry Portal. 2,3-Dihydrobenzofuran synthesis. [Link]

-

PhaRxmon Consulting LLC. Liquid chromatography-mass spectrometry and proton nuclear magnetic resonance characterization of trace level condensation produ. [Link]

-

Ascendex Scientific, LLC. 5-chloro-2,3-dihydrobenzofuran-3-amine. [Link]

-

Semantic Scholar. Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats.. [Link]

-

PubMed. Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats. [Link]

-

Amerigo Scientific. 2,3-Dihydro-1-benzofuran-3-amine hydrochloride. [Link]

-

ResearchGate. (PDF) The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran. [Link]

-

National Institutes of Health. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. [Link]

- Google Patents. RU2253653C2 - Method for production of 5-chloro-4-[(2-imidazoline-2-yl)amino]-2,1,3-benzothiadiazole hydrochloride.

Sources

- 1. 669-45-4|this compound|BLD Pharm [bldpharm.com]

- 2. benchchem.com [benchchem.com]

- 3. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]

- 4. 5-chloro-2,3-dihydro-1-benzofuran synthesis - chemicalbook [chemicalbook.com]

- 5. CN105294620A - Synthetic method for 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. fishersci.com [fishersci.com]

A Technical Guide to the Solubility of 5-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 5-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride. It is intended for researchers, scientists, and drug development professionals who are working with this compound and require a deep understanding of its behavior in various organic solvent systems. This document will delve into the theoretical underpinnings of its solubility, present methodologies for empirical determination, and offer insights into solvent selection for various applications.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a fundamental physicochemical property that profoundly influences a drug candidate's journey from discovery to a viable therapeutic.[1][2] For this compound, a heterocyclic amine salt, understanding its solubility is paramount for successful formulation, purification, and administration. Poor solubility can lead to challenges in achieving desired bioavailability and therapeutic efficacy.[2][3] This guide will equip the reader with the necessary knowledge to navigate the complexities of this compound's solubility.

Molecular Structure and its Influence on Solubility

The solubility of this compound is intrinsically linked to its molecular structure. As an amine hydrochloride salt, it possesses both ionic and covalent characteristics, making its interaction with solvents a nuanced interplay of forces.

Key Structural Features:

-

Polar Amine Hydrochloride Group: The protonated amine and the chloride counter-ion introduce a significant ionic character, predisposing the molecule to interactions with polar solvents.[4]

-

Dihydrobenzofuran Core: This bicyclic ether system has a degree of polarity due to the oxygen atom but is also characterized by a nonpolar hydrocarbon framework.

-

Chlorine Substituent: The electron-withdrawing nature of the chlorine atom can influence the overall electron distribution of the aromatic ring.

The presence of these distinct regions within the molecule suggests that its solubility will be highly dependent on the polarity of the solvent. A "like dissolves like" principle is a useful starting point, indicating that polar solvents are more likely to be effective.[5][6]

Theoretical Framework: Factors Governing Solubility

Several key factors dictate the extent to which this compound will dissolve in a given organic solvent.[5][7]

-

Polarity: The polarity of the solvent, often quantified by its dielectric constant, is a primary determinant. Polar solvents can effectively solvate the charged amine hydrochloride group, overcoming the crystal lattice energy of the solid.

-

Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor can significantly enhance solubility. Solvents with hydroxyl or carbonyl groups can interact favorably with the amine and chloride ions.

-

Molecular Size and Shape: The size and shape of the solvent molecules can impact their ability to pack around the solute molecule, influencing the solvation process.[5]

-

Temperature: For most solids dissolving in liquids, solubility increases with temperature.[5][7] This is because the dissolution process is often endothermic, and applying heat provides the energy needed to break the solute-solute and solvent-solvent interactions.

Experimental Determination of Solubility: A Practical Approach

While theoretical principles provide a valuable framework, empirical determination of solubility is essential for accurate and reliable data. The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[8]

The Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the determination of the equilibrium solubility of this compound.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, acetonitrile, dichloromethane, tetrahydrofuran)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator

-

Constant temperature incubator or water bath

-

Analytical balance

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

Protocol:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them on an orbital shaker in a constant temperature environment (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. For a more complete separation, centrifuge the vials at a high speed.[9]

-

Sample Collection: Carefully withdraw a known volume of the supernatant using a syringe. To avoid aspirating any solid particles, it is advisable to use a syringe filter.

-

Dilution: Dilute the collected supernatant with a suitable solvent (often the mobile phase of the HPLC) to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples by HPLC to determine the concentration of the dissolved compound. A pre-established calibration curve of known concentrations is required for accurate quantification.

-

Calculation: Calculate the solubility in mg/mL or other appropriate units based on the measured concentration and the dilution factor.

Diagram of the Shake-Flask Solubility Determination Workflow:

Caption: Workflow for determining thermodynamic solubility using the shake-flask method.

Expected Solubility Profile in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Protic Solvents | Methanol, Ethanol, Isopropanol | High | These solvents are highly polar and can act as both hydrogen bond donors and acceptors, effectively solvating the amine hydrochloride salt. |

| Aprotic Polar Solvents | Acetonitrile, Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents have high dielectric constants and can solvate the charged species, though they lack the hydrogen bond donating ability of protic solvents. DMSO is often an excellent solvent for a wide range of compounds.[1] |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Low to Moderate | Ethers are less polar than the aforementioned solvents and have limited ability to stabilize the ionic salt. |

| Esters | Ethyl acetate | Low | Ethyl acetate has moderate polarity but is a weaker solvent for salts compared to alcohols or aprotic polar solvents. |

| Hydrocarbons | Hexane, Toluene | Very Low / Insoluble | These nonpolar solvents cannot effectively solvate the ionic amine hydrochloride, leading to negligible solubility.[4] |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Low to Moderate | While having some polarity, their ability to dissolve ionic salts is limited. |

Conclusion and Future Directions

This guide has provided a detailed technical overview of the solubility of this compound. A thorough understanding of its molecular structure and the factors influencing its solubility is crucial for its effective use in research and development. The experimental protocol provided offers a robust method for determining its solubility in a range of organic solvents.

For future work, it is recommended that researchers empirically determine the solubility of this compound in a diverse set of solvents and at various temperatures. This data will be invaluable for creating a comprehensive solubility database that can guide formulation development, crystallization studies, and other critical aspects of the drug development process.

References

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). Google Scholar.

- A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019).

- 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024). WuXi AppTec.

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).

- (S)-5-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride. (n.d.). Benchchem.

- Drug Solubility: Importance and Enhancement Techniques. (n.d.).

- 5-Chloro-2,3-dihydro-1-benzofuran. (n.d.). PubChem.

- This compound. (n.d.). BLDpharm.

- What factors affect solubility?. (2022).

- Factors Affecting Solubility. (2010). YouTube.

- Solubility and Factors Affecting Solubility. (2023). Chemistry LibreTexts.

- 5-CHLORO-2,3-DIHYDROBENZOFURAN-3-AMINE HCL. (n.d.). CymitQuimica.

- Why amine salts are soluble in w

Sources

- 1. rheolution.com [rheolution.com]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

A Comprehensive Technical Guide to 2,3-Dihydrobenzofuran Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydrobenzofuran scaffold, a heterocyclic system composed of a benzene ring fused to a dihydrofuran ring, is a privileged structural motif in medicinal chemistry.[1][2] This core is found in a multitude of biologically active natural products and synthetic compounds, exhibiting a wide array of pharmacological properties.[1][3][4][5] This in-depth guide provides a comprehensive overview of the synthesis, chemical properties, and diverse biological activities of 2,3-dihydrobenzofuran derivatives, offering valuable insights for researchers and professionals engaged in drug discovery and development.

Part 1: The Synthetic Landscape of 2,3-Dihydrobenzofurans

The construction of the 2,3-dihydrobenzofuran nucleus has been a significant focus of synthetic organic chemistry, leading to the development of numerous elegant and efficient methodologies. These strategies can be broadly categorized into intramolecular and intermolecular approaches, often employing transition metal catalysis or organocatalysis.

Intramolecular Cyclization Strategies

Intramolecular reactions represent a powerful and atom-economical approach to synthesize the 2,3-dihydrobenzofuran core. These methods typically involve the formation of a key carbon-oxygen or carbon-carbon bond to close the five-membered dihydrofuran ring.

A prominent example is the intramolecular C-H insertion of carbenes.[6] This method allows for the direct formation of the C2-C3 bond, often with high stereocontrol. Another widely used approach is the intramolecular Michael addition, where a nucleophilic phenol attacks an α,β-unsaturated system tethered to the aromatic ring.[7]

Experimental Protocol: Enantioselective Intramolecular Michael Addition

This protocol describes a bifunctional aminoboronic acid-catalyzed intramolecular oxa-Michael reaction of an α,β-unsaturated carboxylic acid to afford a chiral 2,3-dihydrobenzofuran.

-

Step 1: Substrate Preparation: Synthesize the requisite ortho-hydroxy-α,β-unsaturated carboxylic acid starting material from commercially available salicylaldehyde and a suitable phosphonate reagent via a Horner-Wadsworth-Emmons reaction.

-

Step 2: Asymmetric Cyclization: In a flame-dried flask under an inert atmosphere, dissolve the α,β-unsaturated carboxylic acid (1.0 equiv) in a suitable solvent such as toluene. Add the chiral aminoboronic acid catalyst (0.1 equiv).

-

Step 3: Reaction Execution: Stir the reaction mixture at the specified temperature (e.g., room temperature or elevated temperature) and monitor the progress by thin-layer chromatography (TLC).

-

Step 4: Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched 2,3-dihydrobenzofuran-2-carboxylic acid.[7]

Intermolecular Cycloaddition Reactions

Intermolecular approaches, particularly [3+2] cycloadditions, have emerged as versatile methods for the construction of functionalized 2,3-dihydrobenzofurans. These reactions involve the coupling of a three-atom component with a two-atom component.

One notable example is the reaction of phenols with alkenes.[8] Photocatalytic methods using covalent organic frameworks (COFs) have recently been developed for the efficient synthesis of 2,3-dihydrobenzofuran derivatives via oxidative [3+2] cycloaddition of phenols and olefins.[8] Transition metal-catalyzed reactions, such as the Rh(III)-catalyzed C-H activation of N-phenoxyacetamides followed by carbooxygenation of 1,3-dienes, also provide a powerful route to these scaffolds.[7]

Diagram: Synthetic Strategies for 2,3-Dihydrobenzofurans

Caption: Key synthetic routes to the 2,3-dihydrobenzofuran core.

Part 2: A Privileged Scaffold in Nature and Medicine

The 2,3-dihydrobenzofuran motif is a recurring theme in a vast array of natural products isolated from plants and fungi.[1][3] These natural products often exhibit significant biological activities, serving as a rich source of inspiration for drug discovery programs.

Natural Products Harboring the 2,3-Dihydrobenzofuran Core

Notable examples of natural products containing the 2,3-dihydrobenzofuran skeleton include alkaloids, neolignans, isoflavonoids, and lignans.[1][3] Compounds such as morphine and codeine, while more complex, contain a dihydrobenzofuran-like substructure that is crucial for their analgesic properties.[3][9] Other examples include Rocaglamide, known for its potent anticancer activity, and Furaquinocin A, which displays antibacterial properties.[3][4]

A Spectrum of Pharmacological Activities

The inherent structural features of 2,3-dihydrobenzofuran derivatives have rendered them attractive candidates for targeting a wide range of biological processes. Their diverse pharmacological activities include anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[3][9]

Table 1: Bioactive 2,3-Dihydrobenzofuran Derivatives

| Compound Class | Example | Biological Activity | Reference |

| Anti-inflammatory | 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one | Potent inhibitor of prostaglandin synthesis | [10] |

| Anticancer | Fluorinated benzofuran derivatives | Inhibition of HCT116 cell proliferation and induction of apoptosis | [11] |

| Antimicrobial | Benzofuran-2-yl ketoxime derivatives | Activity against various bacterial and fungal strains | [12] |

| Neuroprotective | 2-((Phenylselanyl)methyl)-2,3-dihydrobenzofuran | Inhibition of monoamine oxidase type B (MAO-B) | [13] |

| Hypolipidemic | 2,3-Dihydrobenzofuran-2-carboxylic acids | Potent and subtype-selective PPARα agonists | [14] |

Part 3: Mechanism of Action and Therapeutic Potential

The therapeutic potential of 2,3-dihydrobenzofuran derivatives stems from their ability to modulate the activity of various enzymes and signaling pathways implicated in disease pathogenesis.

Anti-inflammatory and Anticancer Mechanisms

Several 2,3-dihydrobenzofuran derivatives exert their anti-inflammatory effects by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and prostaglandin E2 synthase (mPGES-1).[10][11][15] For instance, certain derivatives have been shown to be potent inhibitors of prostaglandin synthesis, surpassing the activity of established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin and diclofenac in some models.[10]

In the context of cancer, these compounds can induce apoptosis in cancer cells by modulating the expression of pro- and anti-apoptotic proteins.[11] Fluorinated benzofuran and dihydrobenzofuran derivatives have been shown to inhibit the expression of the anti-apoptotic protein Bcl-2 and induce the cleavage of PARP-1, leading to DNA fragmentation and cell death in human colorectal adenocarcinoma cells.[11]

Diagram: Anti-inflammatory Mechanism of Action

Caption: Inhibition of the prostaglandin synthesis pathway.

Future Directions and Therapeutic Promise

The versatility of the 2,3-dihydrobenzofuran scaffold, coupled with its proven biological activity, positions it as a highly promising platform for the development of novel therapeutics. Ongoing research is focused on the design and synthesis of new derivatives with enhanced potency, selectivity, and pharmacokinetic properties. The exploration of their potential in treating a broader range of diseases, including neurodegenerative disorders and metabolic syndromes, is an active area of investigation.[9][13][14] The development of innovative synthetic methodologies, such as photocatalytic and flow chemistry approaches, will further accelerate the discovery of new drug candidates based on this remarkable heterocyclic system.[8]

References

-

Some examples of 2,3‐dihydrobenzofuran natural products. - ResearchGate. Available at: [Link]

-

Synthetic approaches to natural products containing 2,3-dihydrobenzofuran skeleton. - Natural Product Reports (RSC Publishing). Available at: [Link]

-

Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC - NIH. Available at: [Link]

-

Recent Advances Towards the Synthesis of Dihydrobenzofurans and Dihydroisobenzofurans | Request PDF - ResearchGate. Available at: [Link]

-

Synthetic approaches to natural products containing 2,3-dihydrobenzofuran skeleton | Request PDF - ResearchGate. Available at: [Link]

-

2,3-Dihydrobenzofuran synthesis - Organic Chemistry Portal. Available at: [Link]

-

2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed. Available at: [Link]

-

2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. - PubMed. Available at: [Link]

-

Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update - PMC - NIH. Available at: [Link]

-

Construction of Three-Dimensional Covalent Organic Frameworks for Photocatalytic Synthesis of 2,3-Dihydrobenzofuran Derivatives | Journal of the American Chemical Society. Available at: [Link]

-

Benzofurans/2,3-dihydrobenzofurans as antimicrobial agents | Request PDF. - ResearchGate. Available at: [Link]

-

Some biologically active natural products containing 2,3‐dihydrobenzofuran moiety. - ResearchGate. Available at: [Link]

-

Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds | ACS Combinatorial Science. Available at: [Link]

-

Synthesis of 2,3-Dihydrobenzofuran Chalcogenides Under Visible Light: A Sustainable Approach - MDPI. Available at: [Link]

-

(PDF) SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM - ResearchGate. Available at: [Link]

-

Bioactive Benzofuran derivatives: A review. - Semantic Scholar. Available at: [Link]

-

Novel 2,3-Dihydrobenzofuran-2-carboxylic Acids: Highly Potent and Subtype-Selective PPARα Agonists with Potent Hypolipidemic Activity | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

-

Bioactive Benzofuran derivatives: A review - R Discovery. Available at: [Link]

-

Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC - PubMed Central. Available at: [Link]

-

Bioactive Benzofuran Derivatives: A Review | Request PDF - ResearchGate. Available at: [Link]

-

2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Chlorinated Benzofuran Compounds: A Technical Guide for Researchers

Abstract

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, serves as a foundational scaffold in numerous natural products and synthetic molecules.[1][2] The introduction of chlorine atoms to this core dramatically alters its physicochemical properties and biological activities, leading to a fascinating duality. On one hand, certain polychlorinated benzofurans are persistent environmental pollutants with significant toxicological profiles.[3][4] On the other hand, targeted chlorination of the benzofuran scaffold has emerged as a powerful strategy in medicinal chemistry, yielding potent therapeutic candidates with anticancer, antimicrobial, and other valuable biological activities.[5][6][7] This guide provides an in-depth exploration of this chemical class, navigating from the fundamental principles of chlorination to the complex mechanisms of toxicity and therapeutic efficacy, designed for researchers and drug development professionals.

Part 1: The Benzofuran Scaffold and the Impact of Chlorination

The benzofuran core is a versatile structural motif found in various plant species and can also be produced synthetically.[1][5] Its derivatives are known to exhibit a wide spectrum of pharmacological properties, including anti-inflammatory, analgesic, and antitumor activities.[6][8] The true functional diversity, however, is often unlocked through targeted chemical modification, with halogenation being a particularly impactful strategy.

Chlorine, as a substituent, imparts several critical changes to a parent molecule. Its electronegativity and size can influence molecular conformation and electronic distribution. Crucially, chlorination often increases lipophilicity, which can enhance a molecule's ability to cross biological membranes and interact with hydrophobic pockets in target proteins.[9] Furthermore, the chlorine atom can participate in "halogen bonding," a non-covalent interaction with nucleophilic sites on a biological target, which can significantly improve binding affinity and, consequently, biological potency.[1][5] This principle underpins the enhanced efficacy seen in many chlorinated benzofuran derivatives compared to their non-halogenated analogues.[5]

Part 2: Toxicological Profile of Chlorinated Benzofurans

The most notorious members of this class are the polychlorinated dibenzofurans (PCDFs), which are closely related to the highly toxic polychlorinated dibenzodioxins (PCDDs). These compounds are unintentional byproducts of industrial processes like waste incineration and pulp and paper manufacturing.[3] They are globally distributed, environmentally persistent, and bioaccumulate in the food chain, posing a risk to human health.[3][4]

Mechanism of Dioxin-like Toxicity: The Aryl Hydrocarbon Receptor (AhR) Pathway

The toxicity of many chlorinated benzofurans and related compounds is mediated by the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. Upon binding to a ligand like a PCDF, the AhR translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to specific DNA sequences known as Dioxin Response Elements (DREs). This initiates the transcription of a battery of genes, including cytochrome P450 enzymes like CYP1A1, leading to a cascade of downstream toxic effects.

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Organ-Specific Toxicity

Animal studies on related compounds like 2,3-benzofuran have demonstrated clear patterns of organ-specific toxicity following exposure. The primary targets are often the liver and kidneys, where damage is characterized by focal necrosis of hepatocytes and injury to tubular cells.[10][11] This damage is believed to be linked to metabolic activation by cytochrome P-450 oxygenases into reactive electrophiles.[10]

Experimental Assessment of Cytotoxicity

A standard initial assessment of a compound's toxicity involves in vitro cytotoxicity assays.

Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Plate cells (e.g., HepG2 human liver cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the chlorinated benzofuran compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Part 3: Therapeutic Potential of Chlorinated Benzofurans

The strategic placement of chlorine atoms can transform the benzofuran scaffold into a potent therapeutic agent. This has been most successfully demonstrated in the fields of oncology and microbiology.

Anticancer Activity

The addition of halogens like chlorine to the benzofuran ring has consistently resulted in a significant increase in anticancer activity.[1][5] This enhancement is attributed to improved binding affinity through halogen bonds and increased lipophilicity, facilitating cellular uptake.[5]

Mechanisms of Action in Oncology

Chlorinated benzofuran derivatives have been shown to target several key cancer pathways:

-

Tubulin Polymerization Inhibition: Some derivatives act as microtubule-destabilizing agents, similar to colchicine, by binding to tubulin and preventing its polymerization into microtubules. This disrupts the mitotic spindle, leading to cell cycle arrest and apoptosis.[12]

-

Enzyme Inhibition: Specific chlorinated benzofurans have been designed as potent inhibitors of enzymes crucial for cancer progression. For example, derivatives have been developed as highly effective inhibitors of Lysine-specific demethylase 1 (LSD1), an enzyme overexpressed in many cancers that plays a key role in epigenetic regulation of gene expression.[13]

-

Kinase Inhibition: Various protein kinases are critical for cancer cell proliferation and survival, making them prime therapeutic targets. Benzofuran derivatives have been investigated as potential kinase inhibitors.[12]

Caption: Experimental workflow for anticancer drug discovery.

Structure-Activity Relationship (SAR) in Anticancer Benzofurans

The anticancer potency is highly dependent on the substitution pattern.

| Position of Chlorine | Other Substituents | Target Cancer Cell Lines | Observed Activity | Reference |

| 5-chloro | Chalcone hybrid | E. coli, S. aureus | Significant antimicrobial activity | [9] |

| 2,6-dichloro (on phenyl ring of chalcone) | Benzofuran-triazole hybrid | Candida glabrata | Potent antifungal activity | [14] |

| Varies | Amide derivatives | Various human tumor cell lines | Chlorine substituent is critical for cytotoxicity | [7] |

| Varies | Alkyl or alkoxy groups | Leukemia cell lines | Halogen introduction significantly increases cytotoxicity | [12] |

Antimicrobial Activity

Chlorination has also been shown to enhance the antibacterial and antifungal properties of benzofuran-based compounds.[15] Hybrid molecules that conjugate a chlorinated benzofuran with other bioactive scaffolds like chalcones or pyrazolines often exhibit potent antimicrobial effects.[9][15]

Methodology: Minimum Inhibitory Concentration (MIC) Determination

The standard method for quantifying the potency of an antimicrobial agent is the broth microdilution assay.

-

Preparation: A twofold serial dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Each well is inoculated with a standardized suspension of the target microorganism to a final concentration of ~5 x 10⁵ CFU/mL.

-

Controls: Include a positive control (microorganism with no compound) and a negative control (medium with no microorganism).

-

Incubation: The plate is incubated under appropriate conditions (e.g., 35°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Part 4: Challenges and Future Directions

The development of chlorinated benzofurans as therapeutic agents is a balancing act. The same properties that enhance efficacy, such as increased lipophilicity, can also lead to off-target effects and potential toxicity. The primary challenge for medicinal chemists is to design molecules with high selectivity for their intended biological target while minimizing interaction with pathways that could lead to adverse effects, such as the AhR.

Future research will likely focus on:

-

Precision Synthesis: Developing novel synthetic methods to allow for the precise and efficient placement of chlorine atoms and other functional groups to fine-tune biological activity.[7][16]

-

Hybrid Molecules: Creating novel hybrid structures that combine the chlorinated benzofuran scaffold with other pharmacophores to achieve synergistic effects or multi-target activity.[2]

-

Understanding Resistance: Investigating mechanisms of resistance to these compounds in both cancer cells and microbes to inform the design of next-generation agents.

Part 5: Conclusion

Chlorinated benzofuran compounds represent a class of molecules with a profound and multifaceted impact on biological systems. Their journey from environmental contaminants to promising therapeutic leads highlights the critical role of chemical structure in defining biological function. For researchers and drug developers, this scaffold offers a rich and challenging field of exploration, where careful molecular design can harness the power of chlorination to create highly effective agents for treating human diseases.

References

- [No Author]. (n.d.). Chlorinated dioxins and dibenzofurans in the environment--a hazard to public health? PubMed.

- Al-Ostoot, F. H., Al-Ghamdi, S., Al-Mugren, K. S., Al-Massarani, S. M., Al-Tamimi, A. M., & El-Sayed, N. N. E. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC - PubMed Central.

- Asif, M. (n.d.). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PMC - NIH.

- Coskun, D., Dalkilic, S., Dalkilic, L. K., & Coskun, M. F. (n.d.). View of Synthesis, Characterization, and Antimicrobial Potential of Some Chlorinated Benzofuran Chalcones. Mattioli 1885.

- Al-Ostoot, F. H., Al-Ghamdi, S., Al-Mugren, K. S., Al-Massarani, S. M., Al-Tamimi, A. M., & El-Sayed, N. N. E. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI.

- [No Author]. (n.d.). Clinically approved drugs containing the benzofuran scaffold. ResearchGate.

- Kumar, A., Kumar, A., & Sharma, G. (2015). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Publishing.

- [No Author]. (n.d.). Structures of natural and synthetic benzofuran derivatives with biological activity. ResearchGate.

- Shi, L., Tu, Z., Wang, Z., & Zhang, H. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing.

- Shi, L., Tu, Z., Wang, Z., & Zhang, H. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing.

- [No Author]. (n.d.). Health hazard assessment for chlorinated dioxins and dibenzofurans other than 2, 3, 7, 8-TCDD. PubMed.

- [No Author]. (n.d.). ATSDR 2,3-Benzofuran Tox Profile. Agency for Toxic Substances and Disease Registry.

- [No Author]. (2022). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. IJSDR.

- Harinadha Babu, V., Gupta, A., Srinivasan, K. K., & et al. (n.d.). Synthesis and biological evaluation of benzofuran incorporated benzodiazepines. Synthesis and biological evaluation of benzofuran incorporated benzodiazepines.

- [No Author]. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS Publisher.

- [No Author]. (n.d.). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI.

- Shi, L., Tu, Z., Wang, Z., & Zhang, H. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. PMC - PubMed Central.

- [No Author]. (2021). Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors. PubMed.

- [No Author]. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.

- Gupta, R. C., & Milatovic, D. (2022). Carbofuran pesticide toxicity to the eye. PMC - PubMed Central.

- [No Author]. (2025). Recent advances on dioxin and furan (dibenzofuran) based pollutants from analytical, environmental, and health perspectives. PubMed.

- [No Author]. (n.d.). 2,3-Benzofuran | Public Health Statement | ATSDR. CDC.

Sources

- 1. mdpi.com [mdpi.com]

- 2. ijsdr.org [ijsdr.org]

- 3. Chlorinated dioxins and dibenzofurans in the environment--a hazard to public health? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent advances on dioxin and furan (dibenzofuran) based pollutants from analytical, environmental, and health perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 8. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mattioli1885journals.com [mattioli1885journals.com]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. 2,3-Benzofuran | Public Health Statement | ATSDR [wwwn.cdc.gov]

- 12. researchgate.net [researchgate.net]

- 13. Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) DOI:10.1039/C5RA20658H [pubs.rsc.org]

- 16. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

Unveiling the Therapeutic Potential of 5-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride: A Technical Guide to Target Identification and Validation

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the potential therapeutic targets of the novel compound, 5-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride. Moving beyond a mere catalogue of possibilities, we delve into the scientific rationale for target selection based on structural analogy and the known pharmacophoric features of the benzofuran scaffold. Furthermore, we present a comprehensive and actionable framework of experimental protocols for the identification and validation of these putative targets, empowering research teams to unlock the therapeutic promise of this molecule. Our approach is grounded in the principles of scientific integrity, providing not just the "how" but the critical "why" behind each methodological choice, ensuring a robust and reproducible path toward understanding the compound's mechanism of action.

I. The Benzofuran Core: A Privileged Scaffold in Drug Discovery

The 2,3-dihydrobenzofuran moiety is recognized as a "privileged structure" in medicinal chemistry, a core scaffold that confers upon its derivatives the ability to interact with a wide array of biological targets.[1][2] This structural motif is present in numerous natural products and synthetic compounds with diverse and potent pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][3][4] The inherent bioactivity of the benzofuran nucleus provides a strong foundation for investigating the therapeutic potential of its derivatives, such as this compound.

II. Hypothesis-Driven Target Exploration: From Structural Analogy to Putative Mechanisms

Given the limited direct biological data on this compound, a rational, hypothesis-driven approach to target identification is paramount. By examining the known targets of structurally similar compounds, we can infer high-probability candidates for investigation.

A. G-Protein Coupled Receptors (GPCRs): The Serotonin Receptor Family

The presence of a primary amine on the dihydrobenzofuran ring is a key structural feature that suggests potential interaction with aminergic G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) receptors. Analogs of 2,3-dihydrobenzofuran have been reported as ligands for various 5-HT receptor subtypes.[5] Specifically, the (S)-enantiomer of a similar compound has been investigated as a potential beta-arrestin-biased agonist, a mechanism of action that allows for the selective activation of specific downstream signaling pathways, potentially leading to improved therapeutic profiles with fewer side effects.[6]

Hypothesized Target: Serotonin Receptors (e.g., 5-HT2A, 5-HT2C, 5-HT7)

Potential Therapeutic Areas: Neurological and psychiatric disorders such as depression, anxiety, and psychosis.

B. The Kinome: Unraveling Signaling Pathway Modulation

The benzofuran scaffold is also a recurring motif in a variety of kinase inhibitors.[7] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The planar, heterocyclic nature of the benzofuran ring can facilitate interactions within the ATP-binding pocket of many kinases.

Hypothesized Target Class: Protein Kinases

Potential Therapeutic Areas: Oncology, inflammatory diseases.

C. Cytoskeletal Proteins: Targeting Tubulin Polymerization

Certain benzofuran derivatives have been shown to exert their anticancer effects by interfering with microtubule dynamics through the inhibition of tubulin polymerization.[7] The structural features of this compound may allow it to bind to the colchicine-binding site or other allosteric sites on tubulin, disrupting the formation of the mitotic spindle and inducing cell cycle arrest and apoptosis in cancer cells.

Hypothesized Target: Tubulin

Potential Therapeutic Area: Oncology.

D. Bacterial Enzymes: A Potential Antimicrobial Avenue

The benzofuran core is found in natural and synthetic compounds with antibacterial and antifungal properties.[1] A plausible mechanism for such activity is the inhibition of essential bacterial enzymes. DNA gyrase, a type II topoisomerase crucial for bacterial DNA replication and repair, is a well-established target for antibacterial drugs. The structural characteristics of the compound could favor binding to the active site of DNA gyrase.

Hypothesized Target: Bacterial DNA Gyrase

Potential Therapeutic Area: Infectious diseases.

III. A Practical Guide to Target Identification and Validation: Experimental Workflows

The following section provides detailed, step-by-step methodologies for the experimental identification and validation of the hypothesized therapeutic targets. These protocols are designed to be self-validating, with integrated controls and orthogonal approaches to ensure the robustness of the findings.

A. Initial Target Discovery: Unbiased Approaches

To cast a wide net and identify potential binding partners without preconceived bias, initial screening should employ target deconvolution methods.

This classic and powerful technique involves immobilizing the compound of interest and using it as bait to "pull down" its binding partners from a cell lysate.

Protocol:

-

Immobilization of the Ligand:

-

Synthesize a derivative of this compound with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads). The linker should be attached at a position that is predicted to be solvent-exposed and not critical for target binding.

-

Couple the synthesized derivative to the activated beads according to the manufacturer's protocol.

-

Thoroughly wash the beads to remove any unreacted compound.

-

-

Preparation of Cell Lysate:

-

Select a relevant cell line based on the therapeutic hypothesis (e.g., a neuronal cell line for CNS targets, a cancer cell line for oncology targets).

-

Lyse the cells under non-denaturing conditions to preserve protein complexes.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Affinity Pull-Down:

-

Incubate the clarified cell lysate with the compound-conjugated beads.

-

As a negative control, incubate a separate aliquot of the lysate with beads that have been treated with the linker alone (no compound).

-

Wash the beads extensively to remove non-specific binding proteins.

-

-

Elution and Identification:

-

Elute the bound proteins from the beads using a competitive ligand (e.g., an excess of the free compound) or by changing the buffer conditions (e.g., pH, salt concentration).

-

Separate the eluted proteins by SDS-PAGE.

-

Excise the protein bands that are present in the compound pull-down but absent or significantly reduced in the negative control.

-

Identify the proteins by in-gel digestion with trypsin followed by LC-MS/MS analysis.

-

Causality Behind Experimental Choices: The use of a linker and immobilization allows for the physical separation of the compound's binding partners from the vast excess of other proteins in the cell. The negative control is crucial to distinguish true binders from proteins that non-specifically adhere to the beads or linker.

Diagram: Affinity Chromatography Workflow

Caption: Workflow for target identification using affinity chromatography.

B. Validation of Hypothesized Targets: Specific Assays

Once potential targets are identified through unbiased screening or based on strong hypotheses, specific assays are required to validate the interaction and characterize the functional consequences.

Protocol: Radioligand Binding Assay

-

Membrane Preparation:

-

Prepare cell membranes from a cell line recombinantly expressing the human serotonin receptor subtype of interest (e.g., 5-HT2A).

-

-

Competition Binding:

-

In a 96-well plate, incubate the cell membranes with a known radiolabeled ligand for the receptor (e.g., [3H]ketanserin for 5-HT2A) at a concentration near its Kd.

-

Add increasing concentrations of this compound.

-

Incubate to allow binding to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the concentration of the test compound.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

-

Protocol: Functional Assay (Calcium Mobilization for Gq-coupled receptors)

-

Cell Culture and Loading:

-

Culture cells expressing the target receptor in a 96-well plate.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

-

Compound Treatment and Measurement:

-

Add varying concentrations of this compound to the wells.

-

Measure the fluorescence intensity over time using a fluorescence plate reader to detect changes in intracellular calcium levels.

-

-

Data Analysis:

-

Plot the change in fluorescence as a function of compound concentration.

-

Determine the EC50 value (the concentration that produces 50% of the maximal response).

-

Causality Behind Experimental Choices: The radioligand binding assay directly measures the affinity of the compound for the receptor. The functional assay confirms that this binding translates into a cellular response, distinguishing between agonists, antagonists, and inverse agonists.

Diagram: GPCR Biased Agonism Signaling

Caption: Simplified representation of GPCR biased agonism.

Protocol: In Vitro Kinase Panel Screen

-

Compound Submission:

-

Submit this compound to a commercial kinase profiling service or perform in-house screening.

-

-

Assay Principle:

-

The compound is tested at a fixed concentration (e.g., 10 µM) against a large panel of purified protein kinases.

-

Kinase activity is typically measured by the phosphorylation of a substrate, often detected using a fluorescent or luminescent readout.

-

-

Data Analysis:

-

The percentage of inhibition of each kinase by the compound is determined.

-

"Hits" are identified as kinases that are inhibited above a certain threshold (e.g., >50% inhibition).

-

-

Follow-up:

-

For any identified hits, determine the IC50 value by testing a range of compound concentrations.

-

Causality Behind Experimental Choices: A broad kinase panel screen is an efficient way to identify potential kinase targets and also to assess the selectivity of the compound. High selectivity is a desirable property for a drug candidate to minimize off-target effects.

Protocol: In Vitro Turbidimetric Assay

-

Reaction Setup:

-

In a temperature-controlled microplate reader, add purified tubulin to a polymerization buffer containing GTP.

-

Add varying concentrations of this compound. Include a known tubulin polymerization inhibitor (e.g., colchicine) as a positive control and a vehicle control (e.g., DMSO).

-

-

Measurement:

-

Incubate the plate at 37°C to induce polymerization.

-

Monitor the increase in absorbance (turbidity) at 340 nm over time.

-

-

Data Analysis:

-

Plot the absorbance as a function of time for each compound concentration.

-

Determine the effect of the compound on the rate and extent of tubulin polymerization. Calculate the IC50 for inhibition of polymerization.

-

Causality Behind Experimental Choices: This assay directly measures the effect of the compound on the assembly of microtubules, the fundamental process that would be disrupted in a therapeutic context. The turbidimetric readout is a simple and robust measure of polymer formation.

Protocol: Gel-Based Supercoiling Assay

-

Reaction Mixture:

-

Prepare a reaction mixture containing relaxed plasmid DNA, purified E. coli DNA gyrase, and ATP in the appropriate buffer.

-

Add varying concentrations of this compound. Include a known gyrase inhibitor (e.g., ciprofloxacin) as a positive control and a vehicle control.

-

-

Incubation:

-

Incubate the reactions at 37°C to allow for DNA supercoiling.

-

-

Analysis:

-

Stop the reaction and separate the different DNA topoisomers (relaxed vs. supercoiled) by agarose gel electrophoresis.

-

Stain the gel with a DNA intercalating dye (e.g., ethidium bromide) and visualize under UV light.

-

-

Data Interpretation:

-

Inhibition of gyrase activity will result in a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA compared to the vehicle control. Determine the IC50 value.

-

Causality Behind Experimental Choices: This assay directly visualizes the enzymatic activity of DNA gyrase. The conversion of relaxed to supercoiled DNA is a hallmark of gyrase function, and its inhibition is a direct measure of the compound's effect.

IV. Data Presentation and Interpretation

For each experimental workflow, it is crucial to present the quantitative data in a clear and structured format to facilitate comparison and interpretation.

Table 1: Summary of Hypothetical Target Validation Data

| Target | Assay Type | Endpoint Measured | Result (e.g., Ki, IC50, EC50) |

| 5-HT2A Receptor | Radioligand Binding | Ki | 150 nM |

| 5-HT2A Receptor | Calcium Mobilization | EC50 (agonist) | 500 nM |